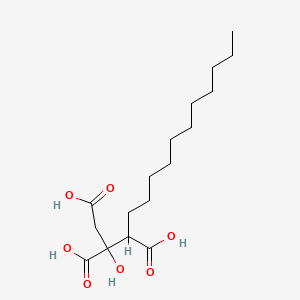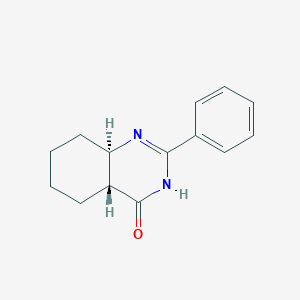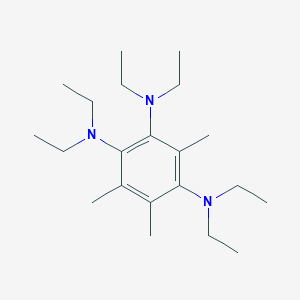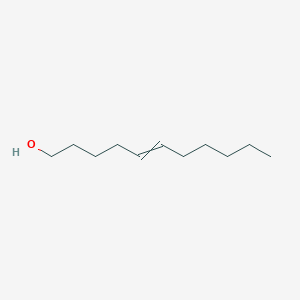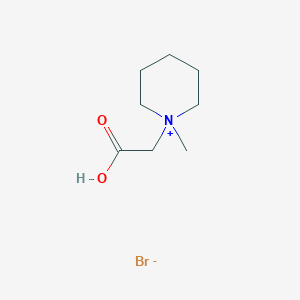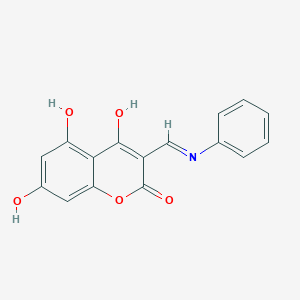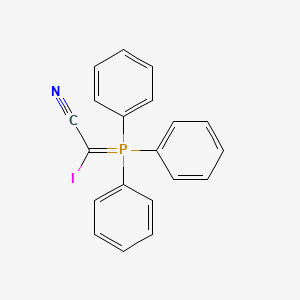
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is a chemical compound with the molecular formula C20H15INP. It is characterized by the presence of a nitrile group (–CN) and an iodine atom attached to a triphenylphosphoranylidene moiety. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The common preparation method for iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves the reaction of triphenylphosphine with an activator such as butyl lithium to form lithium triphenylphosphine. This intermediate is then reacted with methyl cyanide to yield the target compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The compound is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, primary amines, and substituted phosphoranylidene derivatives. These products are valuable intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with metal ions, which are crucial in catalytic processes. The nitrile group can participate in various addition reactions, while the iodine atom can undergo substitution reactions, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
(Triphenylphosphoranylidene)acetonitrile: Similar in structure but lacks the iodine atom.
(Tributylphosphoranylidene)acetonitrile: Contains butyl groups instead of phenyl groups.
Uniqueness
Iodo(triphenyl-lambda~5~-phosphanylidene)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a more versatile reagent compared to its analogs, which may have limited reactivity due to the absence of the iodine atom .
Propiedades
Número CAS |
63202-18-6 |
|---|---|
Fórmula molecular |
C20H15INP |
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
2-iodo-2-(triphenyl-λ5-phosphanylidene)acetonitrile |
InChI |
InChI=1S/C20H15INP/c21-20(16-22)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clave InChI |
GWMNADBKJHEJFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=C(C#N)I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)

